molecular formula C6H9N5O4 B590429 4-(2-Carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide CAS No. 1221153-95-2

4-(2-Carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide

Cat. No. B590429
CAS RN: 1221153-95-2
M. Wt: 215.169
InChI Key: MHTFGOZWXGQPRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

The study of stereochemistry in phenylpiracetam analogs, based on the pyrrolidin-2-one pharmacophore, has shown significant interest due to their capability to enhance memory processes and cognitive functions. This research emphasizes the importance of stereochemistry in improving the pharmacological profile of such compounds, justifying the necessity for drug substance purification to isolate the most effective stereoisomers (Veinberg et al., 2015).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the medicinal and pharmaceutical industries, utilizes hybrid catalysts. This research highlights the synthetic pathways and the application of various catalysts, including organocatalysts and metal catalysts, for developing lead molecules with significant biological activity (Parmar et al., 2023).

3-Hydroxycoumarin Chemistry

3-Hydroxycoumarin and its applications in various biological fields underline the compound's significance in genetics, pharmacology, and microbiology. The synthesis, reactivity, and biological properties of 3-hydroxycoumarin showcase its potential in producing heterocyclic compounds (Yoda, 2020).

Supramolecular Capsules from Calixpyrrole Scaffolds

Calixpyrrole components' self-assembly into supramolecular capsules demonstrates the potential of these structures in constructing molecular capsules with interesting binding properties for electron-poor guests. This research explores various approaches to utilize calix[4]pyrrole derivatives for creating supramolecular capsules (Ballester, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is SOD-1 , a mutant linked to familial amyotrophic lateral sclerosis . SOD-1 plays a crucial role in the detoxification of superoxide radicals, thus protecting cells from oxidative stress.

Mode of Action

The compound interacts with SOD-1 with high specificity

Biochemical Pathways

The compound’s action on SOD-1 affects the biochemical pathways related to the detoxification of superoxide radicals . This can have downstream effects on cellular processes that are sensitive to oxidative stress.

Pharmacokinetics

The molecular weight of the compound is215.17 , which suggests that it may have good bioavailability

Result of Action

The compound’s action on SOD-1 could potentially modulate the enzyme’s activity, thereby influencing the cellular response to oxidative stress . This could have implications for the treatment of conditions like familial amyotrophic lateral sclerosis.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage .

properties

IUPAC Name

4-(2-carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c7-3(12)1-2(10-11-6(8)15)5(14)9-4(1)13/h9-10,13-14H,(H2,7,12)(H3,8,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTFGOZWXGQPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C1NNC(=O)N)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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